Vonoprazan-d4 Fumarate is a deuterated derivative of vonoprazan fumarate, which is classified as a first-in-class potassium-competitive acid blocker. This compound is primarily utilized in the treatment of acid-related disorders, including gastroduodenal ulcers and reflux esophagitis. Its mechanism of action involves the inhibition of gastric acid secretion by targeting the H+/K+ ATPase enzyme located in the gastric lining, thereby reducing acid production effectively .
Vonoprazan-d4 Fumarate is synthesized from its parent compound, vonoprazan fumarate, which has been approved for medical use in various countries since 2015. The deuterated form is essential for scientific research, particularly in pharmacokinetics and metabolic studies. This compound falls under the category of potassium-competitive acid blockers, a novel class of medications that differ from traditional proton pump inhibitors in their mechanism of action .
The synthesis of vonoprazan-d4 fumarate involves several key steps:
This multi-step synthesis allows for the precise incorporation of deuterium into the molecule, which is critical for its application in analytical studies.
The molecular formula for vonoprazan-d4 fumarate is C21H20D4FN3O6S. The compound consists of a pyrrole derivative characterized by its unique functional groups that facilitate its role as a potassium-competitive acid blocker. The structure includes:
The structural representation can be visualized using various chemical drawing software or databases such as PubChem, which provides detailed information on its molecular geometry and bonding configurations .
Vonoprazan-d4 fumarate participates in various chemical reactions typical of its functional groups. Key reactions include:
These reactions are crucial for understanding its behavior in biological systems and during pharmaceutical formulation.
Vonoprazan-d4 fumarate functions by inhibiting the H+/K+ ATPase enzyme in parietal cells within the gastric mucosa. Unlike traditional proton pump inhibitors that form covalent bonds with this enzyme, vonoprazan-d4 competes with potassium ions at the binding site, leading to a reversible inhibition of gastric acid secretion. This mechanism results in effective suppression of both basal and stimulated gastric acid production .
These properties are vital for its formulation into pharmaceutical products.
Vonoprazan-d4 fumarate serves multiple roles in scientific research:
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.: 82388-11-2